molecular formula C18H18Cl2N6O B1684482 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea

1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea

Cat. No.: B1684482
M. Wt: 405.3 g/mol
InChI Key: RRWSNCZYJCOEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD 089828 is a competitive inhibitor of the receptor tyrosine kinases FGFR1, PDGFRβ, and EGFR (IC50s = 0.15, 1.76, and 5.47 µM, respectively) and a noncompetitive inhibitor of the nonreceptor tyrosine kinase c-Src (IC50 = 0.18 µM). It is selective for these targets over insulin receptor tyrosine kinase, PKC, and CDK4 (IC50s = >50 µM) but does inhibit MAPK (IC50 = 7.1 µM). PD 089828 decreases PDGF-BB-, EGF-, and bFGF-induced phosphorylation of PDGFR, EGFR, and FGFR1, respectively, in a concentration-dependent manner in vitro. It also decreases serum-stimulated growth (IC50 = 1.8 µM after 8 days) and migration (IC50 = 4.5 µM) of rat aortic smooth muscle cells.
PD089828 is a potent FGFR inhibitor, which inhibits human full-length fibroblast growth factor (FGF) receptor-1 (FGFR-1), platelet-derived growth factor (PDGF) receptor beta subunit (PDGFR-beta), Src nonreceptor tyrosine kinase (c-Src) and epidermal growth factor (EGF) receptor (EGFR) tyrosine kinases with half-maximal inhibitory potencies (IC50 values) of 0.15 +/- 0.02 (n = 4), 0.18 +/- 0.04 (n = 3), 1.76 +/- 0.28 (n = 4) and 5.47 +/- 0.78 (n = 6) microM, respectively. The results highlight the biological characteristics of PD 089828 as a novel, broadly active protein tyrosine kinase inhibitor with long-lasting but reversible cellular effects. The potential therapeutic use of these broadly acting, nonselective inhibitors as antiproliferative and antimigratory agents could extend to such diseases as cancer, atherosclerosis and restenosis in which redundancies in growth-signaling pathways are known to exist.

Scientific Research Applications

Anion Receptor Development

Thioamides, urea, and thiourea derivatives have been synthesized and incorporated into dinuclear rhenium(I) diimine tricarbonyl complexes, acting as receptors for anions through hydrogen bonding and electrostatic interactions. This research offers insights into the potential applications of urea derivatives in the development of luminescent anion receptors (Odago et al., 2011).

Antimicrobial and Antioxidant Agents

Pyrimidinyl benzazolyl urea derivatives have been synthesized, showing prominent antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger. Some compounds with benzoxazole moiety exhibited greater radical scavenging activity, suggesting their use as potential antimicrobial and antioxidant agents (Basha et al., 2021).

Synthetic Methods for Heterocyclic Compounds

Novel methods for synthesizing heterocyclic nitrogen compounds, starting from pyromellitic dianhydride, have been explored, leading to the formation of condensed dipyrrole, dibenzoxazine, and dipyridazine derivatives. These methods open new pathways for the synthesis of complex heterocyclic structures using urea derivatives (Abo-Bakr et al., 2012).

Receptor Tyrosine Kinase Inhibitors

The discovery of potent and selective inhibitors of the fibroblast growth factor receptor family of receptor tyrosine kinases has been reported. These inhibitors, based on N-aryl-N'-pyrimidin-4-yl urea structures, demonstrate significant antitumor activity in models overexpressing wild-type FGFR3, highlighting their potential therapeutic use as anticancer agents (Guagnano et al., 2011).

Mechanism of Action

Target of Action

PD089828, also known as 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, primarily targets several tyrosine kinases . These include FGFR-1 , PDGFR-β , and EGFR , with IC50 values of 0.15, 1.76, and 5.47 µM, respectively . Additionally, it acts as a noncompetitive inhibitor of c-Src tyrosine kinase with an IC50 of 0.18 µM .

Mode of Action

PD089828 is an ATP competitive inhibitor of its primary targets . This means it competes with ATP for binding to the kinase domain of these proteins, thereby inhibiting their activity. By doing so, it prevents the autophosphorylation of these tyrosine kinase receptors that is mediated by PDGF, EGF, and bFGF .

Biochemical Pathways

The inhibition of these tyrosine kinases by PD089828 affects several biochemical pathways. For instance, it inhibits the MAPK pathway with an IC50 of 7.1 µM . This pathway is involved in various cellular functions, including proliferation, differentiation, and cell survival. Therefore, the inhibition of this pathway can have significant downstream effects.

Pharmacokinetics

The compound’slong-lasting cellular activity suggests that it may have favorable pharmacokinetic properties

Result of Action

The inhibition of the aforementioned tyrosine kinases and the MAPK pathway by PD089828 can lead to a decrease in cell growth and proliferation . This is due to the crucial role these kinases and pathways play in these cellular processes.

Properties

IUPAC Name

1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N6O/c1-18(2,3)26-17(27)25-15-10(13-11(19)5-4-6-12(13)20)7-9-8-22-16(21)24-14(9)23-15/h4-8H,1-3H3,(H4,21,22,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWSNCZYJCOEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea
Reactant of Route 3
Reactant of Route 3
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea
Reactant of Route 4
Reactant of Route 4
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea
Reactant of Route 5
Reactant of Route 5
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea
Reactant of Route 6
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.